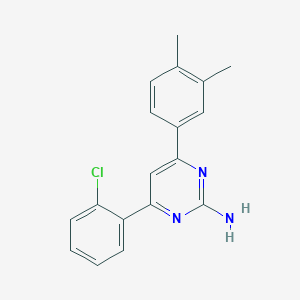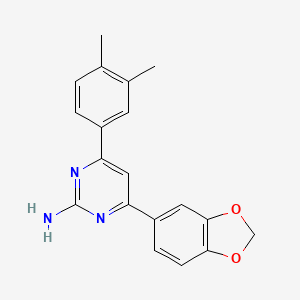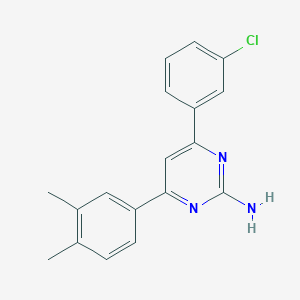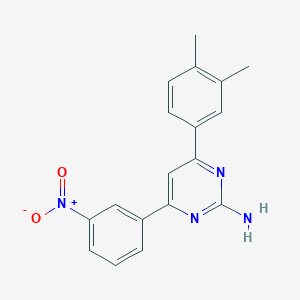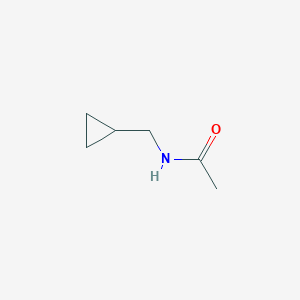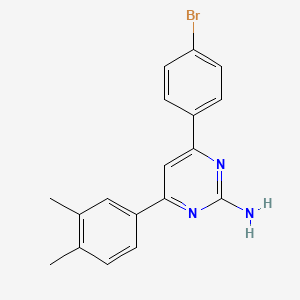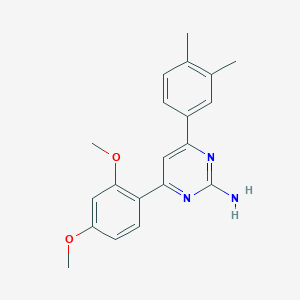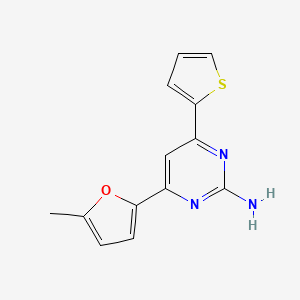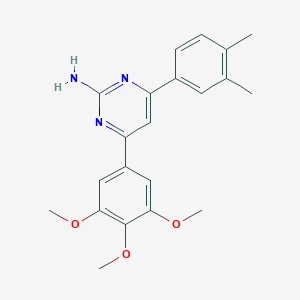
4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (DMTPA) is an organic compound that has been studied for its potential applications in scientific research. DMTPA is a member of the pyrimidin-2-amine family, which is a group of compounds that are derived from pyrimidine and amine. DMTPA has been found to have several unique properties that make it a useful tool for scientists in a variety of fields.
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding Patterns and Structural Analysis
Hydrogen bonding patterns in compounds closely related to the specified pyrimidine derivative have been extensively studied. For instance, research has demonstrated intricate hydrogen-bonding patterns in pyrimidine compounds, facilitating understanding of their structural characteristics and potential for forming stable crystal structures (M. Hemamalini, P. Muthiah, D. Lynch, 2006). These findings contribute to the broader knowledge of pyrimidine chemistry, aiding in the design and synthesis of new compounds with tailored properties.
Synthetic Pathways and Derivatives
The synthetic versatility of pyrimidine derivatives allows for the creation of a diverse array of compounds with potential applications in various domains. For example, the facile construction of substituted pyrimidopyrimidinones (W. Hamama, M. Ismail, Hana’a A. Al-Saman, H. Zoorob, 2012) and the synthesis of pyrimidine-linked heterocyclic compounds with antimicrobial and insecticidal properties (P. P. Deohate, Kalpana A. Palaspagar, 2020) demonstrate the chemical flexibility and application potential of pyrimidine cores.
Antifungal and Anticancer Properties
Research has also explored the antifungal (N. N. Jafar, Ibtihial M Abdul Mahdi, M. H. Hadwan, A. AlameriAmeer, 2017) and anticancer (K. A. Ali, Naglaa A. Abdel Hafez, M. Elsayed, Manal M. El-Shahawi, S. El-Hallouty, A. Amr, 2017) activities of pyrimidine derivatives, highlighting their potential as therapeutic agents. These studies not only underscore the biological relevance of pyrimidine compounds but also suggest the therapeutic research avenues that 4-(3,4-Dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine could explore.
Kinase Inhibition for Therapeutic Targets
The structural analysis of pyrimidine derivatives designed as kinase inhibitors (J. Guillon, M. Marchivie, Yvonnick Loidreau, N. Pinaud, T. Besson, 2013) points to the compound's potential application in targeting specific enzymes involved in disease processes. This underscores the significance of pyrimidine derivatives in developing targeted therapies.
Eigenschaften
IUPAC Name |
4-(3,4-dimethylphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-12-6-7-14(8-13(12)2)16-11-17(24-21(22)23-16)15-9-18(25-3)20(27-5)19(10-15)26-4/h6-11H,1-5H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNSFNHZGASKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

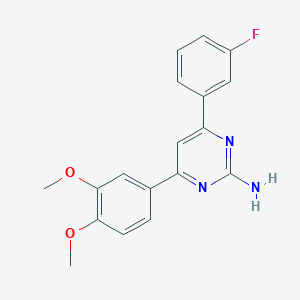
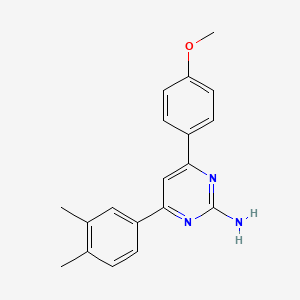
![2-(4-Bromo-3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B6348055.png)
